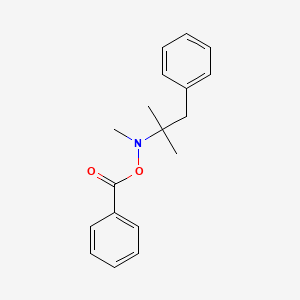
Zeaxanthin Myristate Palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeaxanthin Myristate Palmitate is a carotenoid ester formed by esterifying zeaxanthin with myristic acid and palmitic acid. Zeaxanthin, a non-provitamin A carotenoid, belongs to the xanthophyll family and is known for its antioxidant properties. The esterification with myristic and palmitic acids enhances its lipid solubility and bioavailability, making it a potent antioxidant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zeaxanthin Myristate Palmitate involves the esterification of zeaxanthin with myristic acid and palmitic acid. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. Common methods include enzymatic esterification and chemical synthesis using acid chlorides or anhydrides .
Industrial Production Methods: Industrial production of this compound often involves the extraction of zeaxanthin from natural sources such as marigold flowers, followed by esterification. Techniques like supercritical fluid extraction, combined with ultrasound and various co-solvents, are employed to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Zeaxanthin Myristate Palmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds and hydroxyl groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Zeaxanthin Myristate Palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress and inflammation.
Wirkmechanismus
Zeaxanthin Myristate Palmitate exerts its effects primarily through its antioxidant activity. It neutralizes free radicals, reducing oxidative stress-induced cellular damage. The esterification with myristic and palmitic acids enhances its lipid solubility, allowing it to integrate into cell membranes more effectively. This integration helps stabilize cell membranes and protect them from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Lutein Myristate Palmitate: Similar in structure and function, but with lutein instead of zeaxanthin.
Zeaxanthin Dipalmitate: Another esterified form of zeaxanthin with two palmitic acid molecules.
Uniqueness: Zeaxanthin Myristate Palmitate is unique due to its specific esterification with both myristic and palmitic acids, which enhances its bioavailability and antioxidant properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C70H112O4 |
|---|---|
Molekulargewicht |
1017.6 g/mol |
IUPAC-Name |
[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-tetradecanoyloxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl] hexadecanoate |
InChI |
InChI=1S/C70H112O4/c1-13-15-17-19-21-23-25-26-28-30-32-34-36-48-68(72)74-64-54-62(8)66(70(11,12)56-64)52-50-60(6)46-40-44-58(4)42-38-37-41-57(3)43-39-45-59(5)49-51-65-61(7)53-63(55-69(65,9)10)73-67(71)47-35-33-31-29-27-24-22-20-18-16-14-2/h37-46,49-52,63-64H,13-36,47-48,53-56H2,1-12H3/b38-37+,43-39+,44-40+,51-49+,52-50+,57-41+,58-42+,59-45+,60-46+/t63-,64-/m1/s1 |
InChI-Schlüssel |
JURQNOBIQIIXQC-HQNVZGCUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)/C)/C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
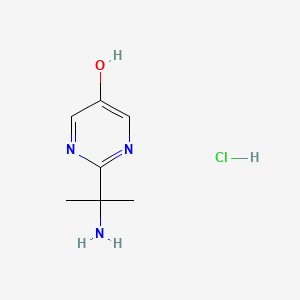
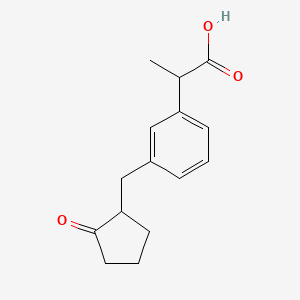
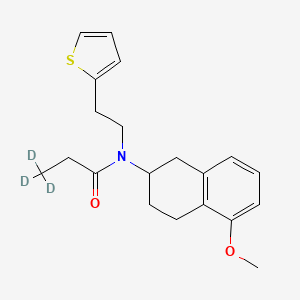
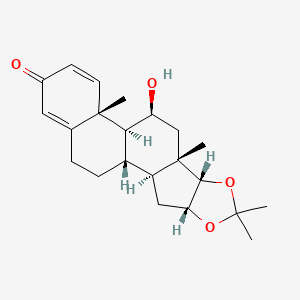
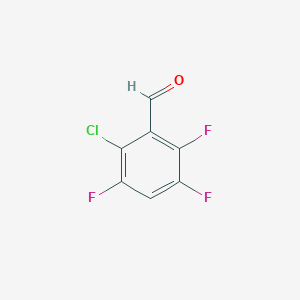
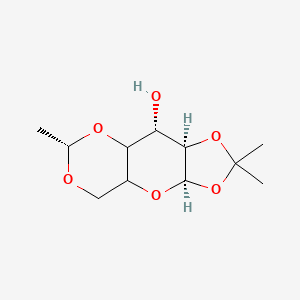

![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
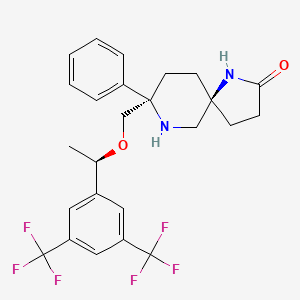
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
